molecular formula C203H217ClF4O17 B13387653 5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one

5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one

Cat. No.: B13387653
M. Wt: 3040 g/mol
InChI Key: JTRRTAHTZSQJEI-UHFFFAOYSA-N
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Description

The compound “5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one” and its derivatives are complex organic molecules with potential applications in various fields of chemistry, biology, and medicine. These compounds are characterized by their intricate structures, which include multiple aromatic rings and functional groups, making them interesting subjects for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. For example, the synthesis of “5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one” can be achieved through a series of reactions starting from commercially available precursors. The key steps may include:

    Aldol Condensation: Formation of the core structure through aldol condensation reactions.

    Halogenation: Introduction of halogen atoms (e.g., chlorine or fluorine) using reagents like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).

    Hydroxymethylation: Addition of hydroxymethyl groups using formaldehyde and a base.

    Methylation: Introduction of methyl groups using methyl iodide and a base.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxymethyl groups yields carboxylic acids, while reduction of carbonyl groups yields alcohols.

Scientific Research Applications

Chemistry

These compounds are used as intermediates in the synthesis of more complex molecules. Their unique structures make them valuable in the development of new materials and catalysts.

Biology

In biological research, these compounds can be used as probes to study enzyme activities and metabolic pathways. Their ability to interact with specific proteins and enzymes makes them useful tools in biochemical assays.

Medicine

Some derivatives of these compounds have shown potential as therapeutic agents. For example, compounds with halogenated aromatic rings have been investigated for their anti-inflammatory and anticancer properties.

Industry

In the industrial sector, these compounds can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of these compounds depends on their specific structure and functional groups. Generally, they exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. For example, halogenated derivatives may inhibit enzyme activity by forming covalent bonds with active site residues, while hydroxymethylated compounds may act as competitive inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one
  • 5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one
  • 5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one
  • 5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one
  • 3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one
  • 3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one

Uniqueness

The uniqueness of these compounds lies in their specific substitution patterns and functional groups. For example, the presence of halogen atoms (chlorine or fluorine) can significantly alter the compound’s reactivity and biological activity. Additionally, the combination of hydroxymethyl and methyl groups provides unique chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C203H217ClF4O17

Molecular Weight

3040 g/mol

IUPAC Name

5-[3-[2-[3-(4-chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one

InChI

InChI=1S/C30H34O3.C29H31ClO2.C29H29FO4.2C29H31FO2.C29H32O2.C28H29FO2/c1-21-9-10-24(17-18-30(4,20-31)23(3)32)19-27(21)12-11-25-7-6-8-29(22(25)2)26-13-15-28(33-5)16-14-26;1-20-8-9-23(16-17-29(4,19-31)22(3)32)18-26(20)11-10-24-6-5-7-28(21(24)2)25-12-14-27(30)15-13-25;1-19-22(4-3-5-26(19)23-11-13-28-29(17-23)34-15-14-33-28)9-10-24-16-21(7-12-27(24)30)6-8-25(18-31)20(2)32;1-20-11-12-23(15-16-29(4,19-31)22(3)32)17-25(20)14-13-24-7-6-10-28(21(24)2)26-8-5-9-27(30)18-26;1-20-8-9-23(16-17-29(4,19-31)22(3)32)18-26(20)11-10-24-6-5-7-28(21(24)2)25-12-14-27(30)15-13-25;1-21-13-14-24(17-18-29(4,20-30)23(3)31)19-27(21)16-15-25-11-8-12-28(22(25)2)26-9-6-5-7-10-26;1-19-11-12-22(13-14-25(18-30)21(3)31)17-24(19)16-15-23-7-6-9-26(20(23)2)27-8-4-5-10-28(27)29/h6-16,19,31H,17-18,20H2,1-5H3;5-15,18,31H,16-17,19H2,1-4H3;3-5,7,9-13,16-17,25,31H,6,8,14-15,18H2,1-2H3;5-14,17-18,31H,15-16,19H2,1-4H3;5-15,18,31H,16-17,19H2,1-4H3;5-16,19,30H,17-18,20H2,1-4H3;4-12,15-17,25,30H,13-14,18H2,1-3H3

InChI Key

JTRRTAHTZSQJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3F)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=C(C=C3)OC)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=C(C=C3)F)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=C(C=C3)Cl)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)C.CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CCC(CO)C(=O)C)F

Related CAS

34398-57-7

Origin of Product

United States

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